An In-Depth Technical Guide to Boc-(R)-alpha-(2-furanylmethyl)-proline: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Boc-(R)-alpha-(2-furanylmethyl)-proline: A Key Building Block in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of Boc-(R)-alpha-(2-furanylmethyl)-proline, a highly functionalized, non-canonical amino acid derivative. As the demand for greater structural diversity and conformational control in peptide-based therapeutics and small molecules grows, building blocks like this have become indispensable. We will delve into its unique chemical architecture, physicochemical properties, a proposed synthetic pathway rooted in established chemical principles, and its strategic applications in medicinal chemistry and drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced amino acid analogues to overcome challenges in modern pharmaceutical design.
Introduction: The Imperative for Conformational Constraint in Drug Design
The therapeutic landscape is increasingly populated by molecules whose efficacy is dictated by a precise three-dimensional structure. Proline analogues are versatile building blocks that facilitate the modular construction of such molecules, with over 15 drugs containing these structures approved by the FDA in the last 15 years alone.[1] Quaternary α-amino acids, in particular, offer a powerful tool for medicinal chemists by introducing rigid conformational constraints into a peptide backbone or small molecule scaffold.[2] This rigidity can pre-organize a molecule into its bioactive conformation, enhance metabolic stability by shielding peptide bonds from enzymatic degradation, and improve receptor binding affinity and selectivity.
Boc-(R)-alpha-(2-furanylmethyl)-proline emerges as a building block of significant interest, distinguished by three key features:
-
A Quaternary α-Carbon: Instilling a high degree of conformational restriction.
-
A Heterocyclic Furan Moiety: Providing unique steric and electronic properties and serving as a versatile handle for further chemical modification.[3]
-
The Boc-Protecting Group: Ensuring its seamless integration into well-established synthetic workflows, particularly Boc-based Solid-Phase Peptide Synthesis (SPPS).[3][4]
This guide will explore the technical nuances of this compound, providing the foundational knowledge required for its effective application.
Chemical Structure and Stereochemical Integrity
The structure of Boc-(R)-alpha-(2-furanylmethyl)-proline is the source of its utility. A thorough understanding of each component is critical for its strategic deployment in a synthetic campaign.
-
IUPAC Name: (2R)-1-(tert-butoxycarbonyl)-2-(2-furylmethyl)-2-pyrrolidinecarboxylic acid.[5][6][7]
-
Core Scaffold: The molecule is built upon a proline ring, a five-membered cyclic secondary amine.
-
Stereochemistry: The designation "(R)" refers to the stereochemical configuration at the α-carbon (C2 of the pyrrolidine ring). This specific chirality is crucial for designing stereospecific interactions with biological targets.
-
Quaternary α-Carbon: The α-carbon is fully substituted with the carboxyl group, the furanylmethyl group, and is part of the pyrrolidine ring. This sterically hindered center locks the local backbone conformation, preventing the free rotation typically observed around φ (phi) and ψ (psi) dihedral angles in linear peptides.
-
The Furanylmethyl Group: This substituent is not merely a passive steric element. The furan ring is an aromatic heterocycle with a distinct electronic profile. It can participate in π-stacking interactions with aromatic residues in a protein binding pocket and presents a reactive diene system for cycloaddition reactions, offering a gateway for complex scaffold diversification.
-
The Boc Protecting Group: The tert-butoxycarbonyl group is a cornerstone of modern organic synthesis.[4] Its primary role is to mask the reactivity of the proline nitrogen. It is exceptionally stable to a wide range of reaction conditions, including basic and nucleophilic environments, yet can be cleanly and selectively removed under acidic conditions (typically with trifluoroacetic acid, TFA), liberating the secondary amine for subsequent coupling reactions.[3][4] This orthogonal stability is the key to its utility in multi-step syntheses.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of Boc-(R)-alpha-(2-furanylmethyl)-proline is essential for its proper handling, storage, and application in quantitative experiments.
| Property | Value | Source(s) |
| CAS Number | 959582-72-0 | [3][5][8] |
| Molecular Formula | C₁₅H₂₁NO₅ | [3][7] |
| Molecular Weight | 295.33 g/mol | [3][7] |
| Appearance | Semi-solid | [3] |
| Melting Point | 134 - 140 °C (literature) | [3] |
| Purity | ≥99% (by HPLC) | [3] |
| Optical Rotation | [α]²⁵/D = +107 ± 2° (c=1 in EtOH) | [3] |
| Predicted Boiling Point | 422.6 ± 35.0 °C | [7][9] |
| Predicted Density | 1.237 ± 0.06 g/cm³ | [7][9] |
| Predicted pKa | 3.93 ± 0.20 | [7][9] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3][5] |
Solubility Profile
While specific solubility data is not extensively published, based on the properties of the closely related N-Boc-L-proline, a reliable solubility profile can be inferred. The compound is expected to be readily soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and chlorinated solvents like dichloromethane (DCM).[10] It is expected to be sparingly soluble in aqueous buffers and non-polar solvents like hexanes.[10] For applications requiring aqueous conditions, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO before dilution with the aqueous medium.[10]
Spectroscopic Characterization (¹H NMR)
A proton NMR spectrum would be expected to show characteristic signals: a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, a complex multiplet pattern for the diastereotopic protons of the pyrrolidine ring, and distinct signals in the aromatic region (typically 6.0-7.5 ppm) for the protons on the furan ring. The presence of rotamers due to hindered rotation around the N-Boc amide bond may lead to a doubling of some peaks, a common feature for N-acylated proline derivatives.
Synthesis and Purification: A Proposed Methodology
The synthesis of α,α-disubstituted proline derivatives requires careful control of stereochemistry. A robust and reliable method for preparing Boc-(R)-alpha-(2-furanylmethyl)-proline is through the stereoselective alkylation of a chiral enolate derived from a commercially available starting material.
Causality Behind Experimental Choices (Expertise & Experience)
The chosen strategy relies on a foundational principle of asymmetric synthesis: substrate control. We begin with an enantiomerically pure starting material, N-Boc-(R)-proline methyl ester, and leverage its inherent chirality to direct the stereochemical outcome of the alkylation step. The choice of a strong, hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is critical. This ensures the rapid and quantitative formation of the kinetic enolate, preventing equilibration to the more stable thermodynamic enolate and minimizing the risk of racemization at the α-carbon. The electrophile, 2-(bromomethyl)furan, is then introduced to the pre-formed enolate, with the bulky substituents of the proline ring directing the approach of the electrophile to the opposite face, thus setting the desired quaternary stereocenter.
Caption: Proposed workflow for the stereoselective synthesis.
Detailed Step-by-Step Protocol
This protocol is a self-validating system; successful execution of each step sets the stage for the next, with the final purification confirming the reaction's outcome.
-
Esterification of Starting Material:
-
Dissolve N-Boc-(R)-proline in anhydrous methanol.
-
Cool to 0°C and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to yield N-Boc-(R)-proline methyl ester. This step protects the carboxylic acid to prevent self-condensation.
-
-
Enolate Formation and Alkylation:
-
In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C (acetone/dry ice bath).
-
Add n-butyllithium (n-BuLi) dropwise to form LDA in situ. Stir for 30 minutes.
-
Slowly add a solution of N-Boc-(R)-proline methyl ester in anhydrous THF to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of 2-(bromomethyl)furan in THF dropwise. Maintain the temperature at -78°C.
-
Stir the reaction mixture for 3-4 hours, monitoring by TLC for the consumption of the starting material.
-
-
Workup and Saponification:
-
Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Dissolve the crude ester in a THF/water mixture. Add lithium hydroxide (LiOH) and stir at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1M HCl and extract the product with ethyl acetate.
-
-
Purification:
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude carboxylic acid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure Boc-(R)-alpha-(2-furanylmethyl)-proline.
-
Core Applications in Research and Drug Development
Boc-(R)-alpha-(2-furanylmethyl)-proline is not merely a chemical curiosity but a strategic tool for addressing specific challenges in pharmaceutical research.
A. Peptide Synthesis and Peptidomimetics
The primary application is as a building block for synthesizing peptides with tailored properties.[3] Its incorporation can induce β-turns or disrupt helical structures, which is often crucial for mimicking the binding epitope of a natural peptide ligand.[4]
Workflow: Incorporation via Boc-SPPS The following diagram illustrates the logical flow of incorporating the amino acid into a growing peptide chain on a solid support.
Caption: Logic diagram for peptide chain elongation using the title compound.
B. Medicinal Chemistry and Scaffold Development
Beyond linear peptides, this compound serves as a valuable scaffold in medicinal chemistry. The pyrrolidine ring is a privileged structure found in numerous FDA-approved drugs.[11] The unique combination of a constrained proline core and a reactive furan handle allows for the development of novel molecular architectures.
-
Enzyme Inhibitors: The rigid structure can position key functional groups with high precision to interact with an enzyme's active site, leading to potent and selective inhibition.[12]
-
Receptor Modulators: The defined conformation can improve binding to specific receptor subtypes, enhancing efficacy and reducing off-target effects.[12]
-
Further Derivatization: The furan ring is a versatile chemical handle. It can undergo Diels-Alder reactions to build complex polycyclic systems or participate in metal-catalyzed cross-coupling reactions to append other functional groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity and purity of this reagent.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[3][5][13] This prevents degradation from atmospheric moisture and oxygen.
-
Handling: As with all fine chemicals, standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves.[13] Operations should be conducted in a well-ventilated fume hood to avoid inhalation.[13][14] Avoid contact with skin and eyes.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
Hazardous Decomposition: In the event of a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may be formed.[14]
Conclusion
Boc-(R)-alpha-(2-furanylmethyl)-proline is a sophisticated chemical building block that provides a direct solution to the persistent challenge of conformational control in drug design. Its unique trifecta of properties—a stereodefined quaternary center, a versatile heterocyclic side chain, and compatibility with standard synthetic methodologies—makes it a high-value reagent for chemists. By enabling the creation of structurally constrained peptides and novel small molecule scaffolds, it empowers researchers to develop next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.[12] As the principles of structure-based drug design continue to evolve, the strategic application of such advanced building blocks will remain a critical driver of innovation.
References
-
Boc-(R)-alpha-(2-furanylmethyl)-proline. International Laboratory USA. [Link]
-
Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
-
N-Boc-D-proline Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]
-
Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. [Link]
-
Boc-FLT-Precursor - Safety Data Sheet. ABX - advanced biochemical compounds. [Link]
-
Boc-2-Methylproline Via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-Ribose) Polymerase Inhibitor. ResearchGate. [Link]
-
N-Boc-L-proline | C10H17NO4 | MD Topology | NMR | X-Ray. ATB - Automated Topology Builder. [Link]
-
(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. PubChem. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
Sources
- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-(R)-alpha-(2-furanylmethyl)-proline | 959582-72-0 [sigmaaldrich.cn]
- 6. Boc-(R)-alpha-(2-furanylmethyl)-proline | 959582-72-0 [sigmaaldrich.com]
- 7. BOC-(R)-ALPHA-(2-FURANYLMETHYL)-PROLINE CAS#: 959582-72-0 [amp.chemicalbook.com]
- 8. International Laboratory USA [intlab.org]
- 9. BOC-(R)-ALPHA-(2-FURANYLMETHYL)-PROLINE CAS#: 959582-72-0 [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. enamine.net [enamine.net]
- 12. chemimpex.com [chemimpex.com]
- 13. fishersci.fr [fishersci.fr]
- 14. cdhfinechemical.com [cdhfinechemical.com]
